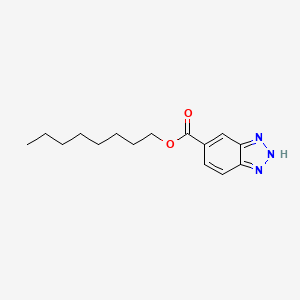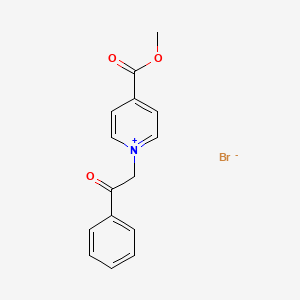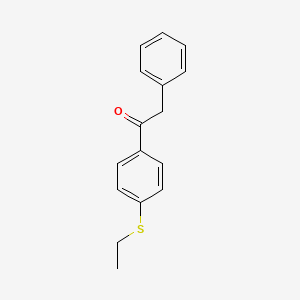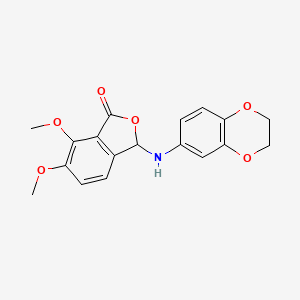
benzyl 2-formyl-2,3-dihydro-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-formyl-2,3-dihydro-1H-indole-1-carboxylate is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This particular compound features a benzyl group, a formyl group, and an indole core, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-formyl-2,3-dihydro-1H-indole-1-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Fischer indole synthesis under controlled conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-formyl-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzyl 2-carboxy-2,3-dihydro-1H-indole-1-carboxylate.
Reduction: Benzyl 2-hydroxymethyl-2,3-dihydro-1H-indole-1-carboxylate.
Substitution: Various substituted benzyl 2-formyl-2,3-dihydro-1H-indole-1-carboxylates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 2-formyl-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl 2-formyl-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in immune regulation . The formyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 2-carboxy-2,3-dihydro-1H-indole-1-carboxylate: Similar structure but with a carboxylic acid group instead of a formyl group.
Benzyl 2-hydroxymethyl-2,3-dihydro-1H-indole-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.
tert-Butyl 3-formyl-1H-indole-1-carboxylate: Similar indole core but with a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl 2-formyl-2,3-dihydro-1H-indole-1-carboxylate is unique due to the presence of both a benzyl group and a formyl group, which provide distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
135829-05-9 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
benzyl 2-formyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C17H15NO3/c19-11-15-10-14-8-4-5-9-16(14)18(15)17(20)21-12-13-6-2-1-3-7-13/h1-9,11,15H,10,12H2 |
Clé InChI |
JZLLOLZIGCWNRV-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide](/img/structure/B14149828.png)




![2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14149869.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)
![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)


![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one](/img/structure/B14149913.png)
